molecular formula C48H76O19 B2402215 Calendulaglycoside B CAS No. 126577-19-3

Calendulaglycoside B

Cat. No.: B2402215
CAS No.: 126577-19-3
M. Wt: 957.117
InChI Key: YDZWHGJRWMQCDP-MIWFXODKSA-N
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Description

NCGC00385230-01_C48H76O19_(3beta,5xi,9xi)-28-Hydroxy-28-oxoolean-12-en-3-yl beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid is a complex organic compound with a molecular formula of C48H76O19. This compound is characterized by its intricate structure, which includes multiple sugar moieties and a triterpenoid backbone. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCGC00385230-01_C48H76O19 involves multiple steps, typically starting with the preparation of the triterpenoid backbone, followed by the sequential addition of sugar moieties. The reaction conditions often require the use of specific catalysts and protecting groups to ensure the selective formation of the desired glycosidic bonds. For example, the synthesis may involve the use of glycosyl donors and acceptors under acidic or basic conditions, with the aid of catalysts such as Lewis acids or enzymes .

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms capable of producing the triterpenoid backbone and the necessary glycosyltransferases for the addition of sugar moieties. Alternatively, chemical synthesis methods can be scaled up using automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

NCGC00385230-01_C48H76O19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Scientific Research Applications

NCGC00385230-01_C48H76O19 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NCGC00385230-01_C48H76O19 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s glycosidic moieties allow it to bind to glycoproteins and glycolipids on cell surfaces, potentially modulating cell signaling pathways. The triterpenoid backbone may also interact with intracellular targets, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NCGC00385230-01_C48H76O19 is unique due to its specific combination of glycosidic linkages and the presence of a hydroxylated triterpenoid backbone.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61)/t22-,23+,24+,25?,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37+,39-,40-,41+,45-,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZWHGJRWMQCDP-MIWFXODKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H76O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

957.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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